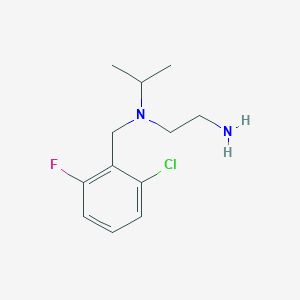

N1-(2-Chloro-6-fluorobenzyl)-N1-isopropylethane-1,2-diamine

Description

N1-(2-Chloro-6-fluorobenzyl)-N1-isopropylethane-1,2-diamine is a diamine derivative featuring a substituted benzyl group and an isopropyl moiety at the N1 position of the ethane-1,2-diamine backbone. Its molecular formula is C₁₂H₁₈ClFN₂, with a molecular weight of 258.72 g/mol. The compound’s structure combines halogenated aromaticity (2-chloro-6-fluorobenzyl) with branched alkylation (isopropyl), which influences its physicochemical properties, such as lipophilicity and steric bulk.

Properties

IUPAC Name |

N'-[(2-chloro-6-fluorophenyl)methyl]-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClFN2/c1-9(2)16(7-6-15)8-10-11(13)4-3-5-12(10)14/h3-5,9H,6-8,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDAJVFBLLWBLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)CC1=C(C=CC=C1Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-Chloro-6-fluorobenzyl)-N1-isopropylethane-1,2-diamine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with isopropylethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N1-(2-Chloro-6-fluorobenzyl)-N1-isopropylethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are facilitated by bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N1-(2-Chloro-6-fluorobenzyl)-N1-isopropylethane-1,2-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which N1-(2-Chloro-6-fluorobenzyl)-N1-isopropylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at the N1 Position

Ethyl vs. Isopropyl Groups

The substitution pattern at the N1 position significantly impacts molecular properties:

- N1-(2-Chloro-6-fluorobenzyl)-N1-ethylethane-1,2-diamine (C₁₁H₁₆ClFN₂, MW 230.71 g/mol) replaces the isopropyl group with an ethyl chain, reducing steric hindrance and molecular weight. This may enhance solubility but decrease metabolic stability compared to the bulkier isopropyl analog .

Aromatic Substituents

- Ro 41-3118 (N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine, C₁₅H₁₈ClN₃, MW 275.78 g/mol) features a chloroquinoline ring instead of a benzyl group. The quinoline system enhances π-π stacking interactions, often critical in antimalarial activity, as seen in related compounds .

- N1-Cyclopropyl-N1-(1-pyridin-2-ylethyl)-ethane-1,2-diamine (C₁₃H₂₀N₃, MW 218.32 g/mol) introduces a cyclopropyl group, which can modulate conformational flexibility and metabolic resistance .

Backbone Modifications: Ethane vs. Propane Diamines

- Ro 47-0543 (N1-(7-chloroquinolin-4-yl)-N3,N3-diethylpropane-1,3-diamine, C₁₆H₂₂ClN₃, MW 289.82 g/mol) extends the diamine backbone from ethane to propane, increasing chain length and flexibility. This modification may enhance binding to larger active sites but reduce selectivity .

Metabolic Stability and Metabolites

- Monodesethyl Metabolites: Compounds like Ro 41-3118 undergo metabolic dealkylation to form N1-(7-chloroquinolin-4-yl)-N2-ethylethane-1,2-diamine, which retains partial activity but with reduced lipophilicity. The isopropyl group in the target compound may resist such degradation, prolonging its half-life .

- Bisdesethyl Metabolites: Fully dealkylated analogs (e.g., N1-(7-chloroquinolin-4-yl)-ethane-1,2-diamine) exhibit diminished activity, underscoring the importance of N1 substituents in maintaining efficacy .

Data Tables: Key Structural and Functional Parameters

Table 1. Comparison of N1-Substituted Diamines

Research Findings and Implications

- Steric and Metabolic Considerations : The isopropyl group in the target compound likely reduces metabolic clearance compared to ethyl analogs, as seen in studies on Ro 41-3118 metabolites .

- Correlation with DFT Studies: highlights that amine branching (e.g., isopropyl vs. This supports the hypothesis that the target compound’s isopropyl group may optimize corrosion inhibition or drug-target interactions .

Biological Activity

N1-(2-Chloro-6-fluorobenzyl)-N1-isopropylethane-1,2-diamine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : C10H13Cl2N

- Molecular Weight : 218.12 g/mol

- CAS Number : 940195-21-1

- Structural Characteristics : The compound features a chloro and fluoro substituent on a benzyl group, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies have shown that derivatives of chloro and fluorobenzyl amines can inhibit the growth of various pathogens, including bacteria and fungi. For instance, related compounds have demonstrated effectiveness against Mycobacterium tuberculosis and other resistant strains .

The biological mechanisms underlying the activity of this compound are not yet fully elucidated. However, it is hypothesized that the presence of halogen atoms (chlorine and fluorine) may enhance the lipophilicity of the molecule, facilitating its penetration into microbial membranes and leading to disruption of cellular processes .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

- Study on Antimycobacterial Activity :

- Pharmacokinetic Studies :

Toxicity and Safety Profile

While preliminary studies indicate promising biological activity, the safety profile of this compound must be carefully evaluated. Toxicological assessments are crucial to determine any adverse effects associated with its use.

| Toxicity Parameter | Value |

|---|---|

| LD50 (oral, rats) | Data not yet available |

| Skin Irritation | Moderate |

| Eye Irritation | Severe |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.